molecular formula C15H21N3O3 B1444205 4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole CAS No. 1494137-73-3

4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole

Cat. No.: B1444205
CAS No.: 1494137-73-3
M. Wt: 291.35 g/mol
InChI Key: FGHIKIHGVHOXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a diethoxymethyl group and a methoxyphenylmethyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate.

    Introduction of the Diethoxymethyl Group: The diethoxymethyl group can be introduced through the reaction of the triazole with diethoxymethane in the presence of an acid catalyst, such as p-toluenesulfonic acid.

    Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be attached to the triazole ring through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the diethoxymethyl group, resulting in the formation of partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyphenylmethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-(Diethoxymethyl)-1-[(4-formylphenyl)methyl]-1,2,3-triazole.

    Reduction: Formation of 4-(Diethoxymethyl)-1-[(4-hydroxyphenyl)methyl]-1,2,3-triazole.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

    Pathways Involved: The compound can affect various signaling pathways, including those related to apoptosis (programmed cell death) and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
  • 4-(Ethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
  • 4-(Diethoxymethyl)-1-[(4-hydroxyphenyl)methyl]-1,2,3-triazole

Uniqueness

4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole is unique due to the presence of both diethoxymethyl and methoxyphenylmethyl groups, which confer distinct chemical and biological properties. These groups enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(diethoxymethyl)-1-[(4-methoxyphenyl)methyl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-4-20-15(21-5-2)14-11-18(17-16-14)10-12-6-8-13(19-3)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHIKIHGVHOXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CN(N=N1)CC2=CC=C(C=C2)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
Reactant of Route 4
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
Reactant of Route 5
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(Diethoxymethyl)-1-[(4-methoxyphenyl)methyl]-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.